BenchChemオンラインストアへようこそ!

4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester

Lipophilicity LogP Drug-likeness

4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester (CAS 334025-82-0) is a polysubstituted nitroaromatic building block belonging to the 2-nitrobenzoic acid ester class. It features a benzyl-protected phenolic oxygen at the 4-position, a methoxy group at the 5-position, and an ethyl ester moiety ortho to the nitro group.

Molecular Formula C17H17NO6
Molecular Weight 331.32 g/mol
CAS No. 334025-82-0
Cat. No. B1463111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester
CAS334025-82-0
Molecular FormulaC17H17NO6
Molecular Weight331.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OCC2=CC=CC=C2)OC
InChIInChI=1S/C17H17NO6/c1-3-23-17(19)13-9-15(22-2)16(10-14(13)18(20)21)24-11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3
InChIKeyMAYOBBKAVXYSIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyloxy-5-methoxy-2-nitro-benzoic Acid Ethyl Ester (CAS 334025-82-0): Core Identity and Intermediate Role


4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester (CAS 334025-82-0) is a polysubstituted nitroaromatic building block belonging to the 2-nitrobenzoic acid ester class. It features a benzyl-protected phenolic oxygen at the 4-position, a methoxy group at the 5-position, and an ethyl ester moiety ortho to the nitro group . With a molecular formula of C₁₇H₁₇NO₆ and a molecular weight of 331.32 g/mol, this compound serves as a key intermediate in the synthesis of kinase inhibitors, pyrrolobenzodiazepine (PBD) antitumor agents, and quinazolinone-based pharmaceuticals . Its multiple reactive handles—nitro group (reducible to amine), benzyl ether (cleavable to phenol), and ethyl ester (hydrolyzable or directly condensable)—enable divergent synthetic pathways not simultaneously accessible with the corresponding carboxylic acid or alternative ester analogs.

Why 4-Benzyloxy-5-methoxy-2-nitro-benzoic Acid Ethyl Ester Cannot Be Replaced by the Acid, Methyl, or Benzyl Ester Analogs


Interchanging 4-benzyloxy-5-methoxy-2-nitro-benzoic acid derivatives across synthetic routes or procurement specifications carries quantifiable risk: the ethyl ester differs from its methyl ester (CAS 61032-41-5), benzyl ester (CAS 205259-40-1), and free acid (CAS 60547-92-4) analogs in lipophilicity, hydrogen-bonding capacity, and steric demand at the ester carbonyl . These molecular-level variances translate into divergent solubility profiles, transesterification kinetics, and enzymatic or chemical hydrolysis rates that can compromise reaction yield, intermediate isolability, and downstream coupling efficiency . Selecting the ethyl ester is not an arbitrary choice—it reflects a specific balance of ester reactivity (slower alkaline hydrolysis than methyl, faster than benzyl) and lipophilicity (XLogP 3.4 vs. 2.7 for the acid) that directly impacts phase-transfer behavior and membrane permeability when the intact ester is required .

Quantitative Differentiation Guide for 4-Benzyloxy-5-methoxy-2-nitro-benzoic Acid Ethyl Ester vs. Closest Analogs


Lipophilicity (LogP) Advantage: Ethyl Ester vs. Free Acid and Methyl Ester

The ethyl ester (CAS 334025-82-0) exhibits a computed LogP of 3.36, compared to XLogP3 values of 2.7 for the corresponding carboxylic acid (CAS 60547-92-4) and 3.0 for the methyl ester (CAS 61032-41-5) . This 0.66 log unit increase over the acid corresponds to approximately a 4.6-fold higher octanol-water partition coefficient, indicating markedly enhanced lipophilicity. The 0.36 log unit difference relative to the methyl ester represents a ~2.3-fold partition shift.

Lipophilicity LogP Drug-likeness Phase-transfer

Hydrogen Bond Donor Absence: Ethyl Ester vs. Free Acid in Solubility and Reactivity

The ethyl ester possesses zero hydrogen bond donors (HBD = 0), whereas the free carboxylic acid (CAS 60547-92-4) has one HBD . This eliminates acid dimerization in aprotic solvents and reduces the capacity for strong intermolecular hydrogen bonding with polar solvents, altering solubility in organic media. The methyl ester analog (CAS 61032-41-5) also has HBD = 0, but the ethyl ester provides a different steric environment at the ester carbonyl .

Hydrogen Bond Donors Solubility Esterification Protecting group

Ester Steric Bulk and Hydrolytic Stability: Ethyl vs. Methyl and Benzyl Esters

The ethyl ester presents intermediate steric bulk at the alkoxy group (ethyl vs. methyl vs. benzyl). Alkaline ester hydrolysis rates follow the order methyl > ethyl > benzyl, governed by steric hindrance to hydroxide attack . The benzyl ester (CAS 205259-40-1), in contrast, is preferentially cleaved by hydrogenolysis (Pd/C, H₂) rather than hydrolysis, providing an orthogonal deprotection strategy. The ethyl ester thus occupies a unique kinetic regime: it hydrolyzes more slowly than methyl (allowing selective methyl ester hydrolysis in the presence of ethyl ester) and is stable to hydrogenolysis conditions that would cleave the benzyl ester or benzyl ether simultaneously .

Ester hydrolysis Steric hindrance Protecting group stability Synthetic strategy

Synthetic Provenance as a Direct Precursor to PBD Antitumor Agents

4-Benzyloxy-5-methoxy-2-nitrobenzoic acid (CAS 60547-92-4) is explicitly documented as the starting material (intermediate I) in a published synthetic route to pyrrolobenzodiazepine (PBD) antitumor agents, where it is converted to the acid chloride and coupled with (S)-2-pyrrolidinemethanol . While the free acid is used in this particular route, the corresponding ethyl ester (CAS 334025-82-0) serves as a more versatile building block for convergent syntheses because the ester can be directly subjected to reductive or nucleophilic transformations without prior acid chloride activation, reducing step count and improving atom economy in alternative routes . This positions the ethyl ester as a strategic procurement choice when synthetic flexibility and intermediate isolability are prioritized.

Pyrrolobenzodiazepine Antitumor Drug intermediate Kinase inhibitor

Topological Polar Surface Area (TPSA) and Rotatable Bond Differentiation

Computed TPSA for the ethyl ester is 97.9 Ų, which is slightly lower than the reported 101.58 Ų for the free acid (CAS 60547-92-4) . The ethyl ester also carries 7 rotatable bonds compared to 6 for the methyl ester, reflecting the additional methylene group . Although differences are small, TPSA modulates passive membrane permeability, and the <100 Ų value for the ethyl ester places it within the favorable range for oral bioavailability prediction (TPSA <140 Ų), whereas marginal increases can shift predictions.

Topological Polar Surface Area Rotatable bonds Drug-likeness ADME prediction

High-Value Application Scenarios for 4-Benzyloxy-5-methoxy-2-nitro-benzoic Acid Ethyl Ester Sourcing


Convergent Synthesis of Quinazolinone Kinase Inhibitors via Intact Ester Intermediates

When constructing 4-piperazinylquinazoline scaffolds (e.g., MLN-518 / quizartinib analogs), the ethyl ester's intermediate LogP (3.36) improves organic-phase extractability during nitro reduction workup, while its zero HBD prevents interference in subsequent chlorination or coupling steps .

Orthogonal Deprotection Cascades Requiring Benzyl Ether Cleavage Without Ester Hydrolysis

Routes that demand selective hydrogenolytic removal of the 4-benzyloxy protecting group while preserving the ester functionality specifically require the ethyl (or methyl) ester; the benzyl ester analog (CAS 205259-40-1) would undergo simultaneous debenzylation, leading to complex mixtures .

Early-Stage Medicinal Chemistry SAR Exploration of Ester Prodrugs

In programs evaluating ester-based prodrugs of 4-benzyloxy-5-methoxy-2-nitrobenzoic acid derivatives, the ethyl ester provides a reference point with measurable lipophilicity (LogP 3.36) and TPSA (97.9 Ų), enabling systematic comparison with methyl, isopropyl, or other alkyl ester variants in permeability and metabolic stability assays .

Large-Scale Intermediate Procurement for PBD Dimer Payload Synthesis

For antibody-drug conjugate (ADC) programs utilizing PBD dimer warheads, the ethyl ester offers a stable, crystallizable intermediate form that can be stocked, characterized, and released under defined purity specifications (typically ≥95% or ≥98%), de-risking supply chain variability relative to less characterized, single-vendor analogs .

Quote Request

Request a Quote for 4-Benzyloxy-5-methoxy-2-nitro-benzoic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.